6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that features a unique fusion of indoline, thieno, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.
Introduction of the Indoline Moiety: The indoline ring is introduced through a coupling reaction, such as a Friedel-Crafts acylation, where indoline reacts with an acyl chloride derivative of the thieno[2,3-d]pyrimidine core.
Methylation: The final step involves the methylation of the nitrogen atoms in the pyrimidine ring, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols replace the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or thioamide derivatives.
Scientific Research Applications
6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Potential use in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: shares structural similarities with other thieno[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The unique combination of the indoline, thieno, and pyrimidine rings in this compound provides it with distinct chemical and biological properties. This structural uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for further research and development in medicinal chemistry.
Biological Activity
The compound 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a member of the thienopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties. It synthesizes findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H12N4O2S
- Molecular Weight : 284.33 g/mol
- CAS Number : Not explicitly listed but can be derived from structural components.
The thieno[2,3-d]pyrimidine core is known for its ability to interact with various biological targets, making it a promising scaffold for drug development.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds derived from thieno[2,3-d]pyrimidine structures. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- IC50 Values :
- COX-1: 19.45 μM
- COX-2: 23.8 μM
These values indicate that the compound exhibits comparable potency to established anti-inflammatory drugs such as celecoxib (IC50 = 0.04 μM) .
Anticancer Activity
The anticancer potential of This compound has been explored in various cancer cell lines. In vitro studies demonstrated that this compound induces apoptosis in cancer cells through multiple pathways:
- Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of apoptosis via caspase activation.
- Modulation of cell cycle progression.
A notable study reported that derivatives of thieno[2,3-d]pyrimidine exhibited IC50 values ranging from 10 to 30 μM against different cancer cell lines .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been examined. Studies indicate that it possesses activity against both bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) values were reported as follows:
- Against E. coli: MIC = 50 mg/mL
- Against Staphylococcus aureus: MIC = 25 mg/mL
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Inhibition of COX Enzymes
In a controlled study using carrageenan-induced paw edema models in rats, compounds similar to This compound demonstrated significant anti-inflammatory effects comparable to indomethacin with ED50 values around 9 μM . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.
Case Study 2: Anticancer Efficacy
A study assessing the cytotoxic effects on breast cancer cell lines revealed that the compound reduced cell viability significantly at concentrations above 20 μM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound . This suggests its potential role as an anticancer agent.
Properties
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-18-14(21)11-9-13(24-16(11)19(2)17(18)23)15(22)20-8-7-10-5-3-4-6-12(10)20/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFJMANELYSHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.